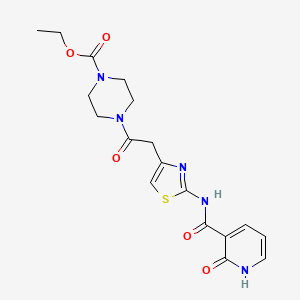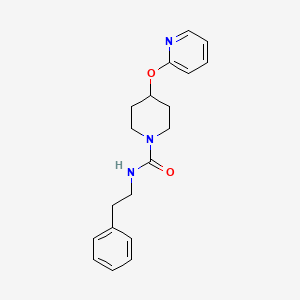
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide” is a chemical compound. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Molecular Structure Analysis
The molecular formula of “N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide” is C19H23N3O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide” is 325.412. More specific physical and chemical properties were not found in the retrieved sources.科学的研究の応用
1. Inhibitory Applications
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide derivatives have been explored for their role as inhibitors in various contexts. For instance:
- Small molecule inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been identified for their potential in inhibiting PCSK9 mRNA translation, offering insights into cholesterol management and cardiovascular diseases (Londregan et al., 2018).
- Certain N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide compounds have been studied for their potential as allosteric modulators, impacting receptor functions in various therapeutic applications (Piscitelli et al., 2012).
2. Synthetic Process Development
The development of scalable and facile synthetic processes for N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide derivatives is crucial for practical applications. Research has been dedicated to optimizing reaction conditions and achieving high yield and purity, which is essential for the production of pharmaceuticals and other chemical products. For instance:
- A novel process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been established, showcasing the importance of such compounds in treating central nervous system disorders (Wei et al., 2016).
3. Analytical Method Development
The development of analytical methods to separate and identify these compounds is also a critical area of research. Such methods are vital for quality control in pharmaceutical manufacturing and for the detailed study of these compounds' properties and behaviors in various contexts. For example:
- Research on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, highlights the need for precise analytical techniques in pharmaceutical analysis (Ye et al., 2012).
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide”, is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods, exploring new applications in pharmaceuticals, and further understanding the biological activity and pharmacological properties of these compounds .
特性
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-13-9-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-18-8-4-5-12-20-18/h1-8,12,17H,9-11,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCZCEKCAIGTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

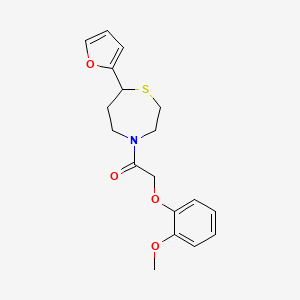
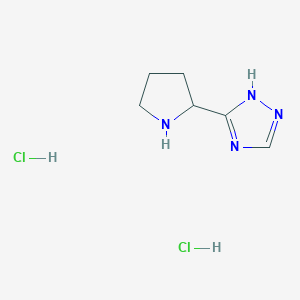
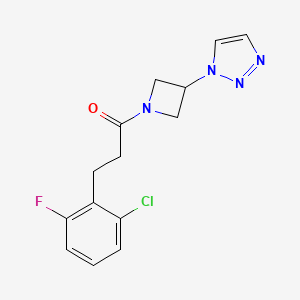
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)
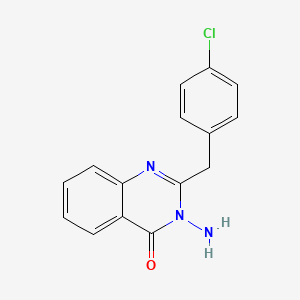
![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)
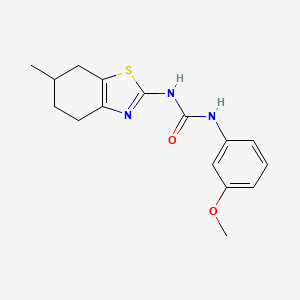
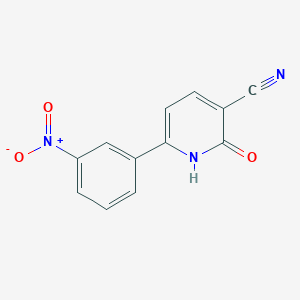
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
